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molecular formula C8H5Cl3N2 B1329737 2-(Trichloromethyl)-1H-benzimidazole CAS No. 3584-65-4

2-(Trichloromethyl)-1H-benzimidazole

Cat. No. B1329737
M. Wt: 235.5 g/mol
InChI Key: ZVFSYTFFWGYEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08664380B2

Procedure details

O-Phenylenediamine (25 g) was dissolved in acetic acid (750 ml), and methyl 2,2,2-trichloroacetimidate (28.5 ml) was added dropwise over 15 min. After stirring at room temperature for 1 hr, the reaction mixture was concentrated to about 150 ml, and poured into water (1500 ml). The precipitated crystals were collected by filtration, washed with water (1000 ml) and suspended in toluene (500 ml). The solvent was evaporated under reduced pressure. The residue was again suspended in toluene (500 ml) and the solvent was evaporated under reduced pressure. The residue was dried under reduced pressure to give the object product (51.8 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
28.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[2H][C:2]1[C:7]([2H])=[C:6]([NH2:9])[C:5]([NH2:10])=[C:4]([2H])[C:3]=1[2H].[Cl:13][C:14]([Cl:20])([Cl:19])[C:15](=N)OC>C(O)(=O)C>[Cl:13][C:14]([Cl:20])([Cl:19])[C:15]1[NH:10][C:5]2[CH:4]=[CH:3][CH:2]=[CH:7][C:6]=2[N:9]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
[2H]C1=C(C(=C(C(=C1[2H])N)N)[2H])[2H]
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
28.5 mL
Type
reactant
Smiles
ClC(C(OC)=N)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to about 150 ml
ADDITION
Type
ADDITION
Details
poured into water (1500 ml)
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water (1000 ml)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC(C1=NC2=C(N1)C=CC=C2)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 51.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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